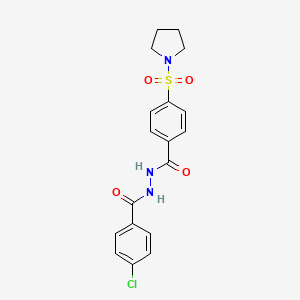![molecular formula C13H18N4S B7478951 N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)
N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine, commonly known as THPTD, is a chemical compound that has been used in various scientific research applications. THPTD is a heterocyclic compound that contains a benzothiophene ring and a pyrimidine ring. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
作用機序
The mechanism of action of THPTD is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. THPTD has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. The compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, THPTD has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
THPTD has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory and antioxidant properties. THPTD has been shown to reduce the production of reactive oxygen species and inhibit the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response. Additionally, THPTD has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
THPTD has several advantages for use in lab experiments, including its fluorescent properties, which make it useful as a probe for the detection of DNA, RNA, and proteins. The compound is also relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, THPTD has some limitations, including its limited solubility in water, which can make it difficult to work with in some experiments. Additionally, the compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well understood.
将来の方向性
There are several future directions for research on THPTD, including further studies on its mechanism of action and its potential therapeutic applications. The compound has shown promise as a potential anti-cancer agent and as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Future studies could focus on optimizing the synthesis of THPTD and developing new derivatives with improved properties. Additionally, further studies are needed to determine the safety and efficacy of THPTD in clinical settings.
合成法
The synthesis of THPTD involves several steps, including the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiophene with ethyl chloroacetate to form the corresponding ester. The ester is then reacted with hydrazine hydrate to form the hydrazide, which is subsequently reacted with 2,4-pentanedione in the presence of acetic acid to yield THPTD. Other methods of synthesis have also been reported, including the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiophene with 2,4-pentanedione in the presence of ammonium acetate and acetic acid.
科学的研究の応用
THPTD has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA, RNA, and proteins. The compound has also been used as a metal ion chelator and as a potential anti-cancer agent. THPTD has been shown to inhibit the growth of several cancer cell lines and induce apoptosis in these cells. Additionally, THPTD has been used as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c14-6-3-7-15-12-11-9-4-1-2-5-10(9)18-13(11)17-8-16-12/h8H,1-7,14H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNIJUFQIXNZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

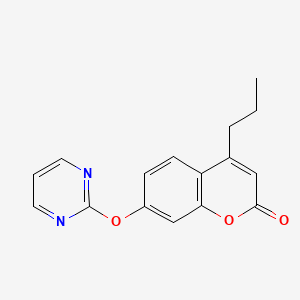
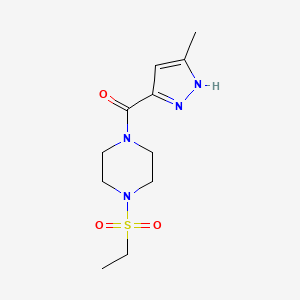
![4-[Bis(2-methylpropyl)amino]butanoic acid](/img/structure/B7478881.png)
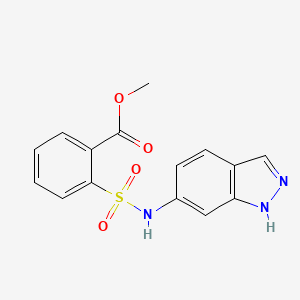
![4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid](/img/structure/B7478892.png)
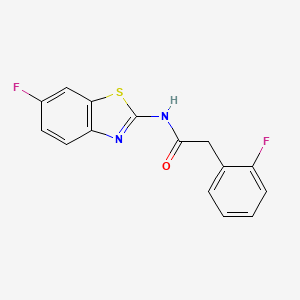
![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)
![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)
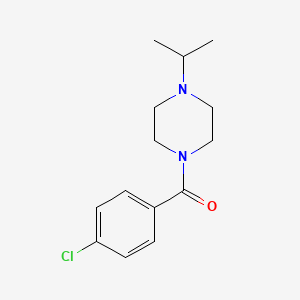
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)
![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)

